Benzene, (1-propyloctyl)-

Description

Nomenclature and Structural Context within Branched Alkylbenzenes

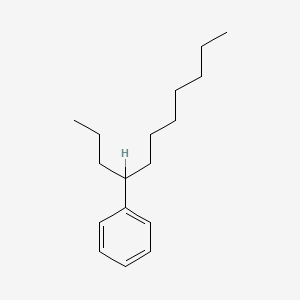

Benzene (B151609), (1-propyloctyl)- is systematically named as (1-propyloctyl)benzene. nist.gov According to IUPAC nomenclature, it can also be referred to as 4-phenylundecane. nih.gov It belongs to the broader class of alkylbenzenes, which are hydrocarbons where one or more hydrogen atoms of a benzene ring are substituted by alkyl groups. wikipedia.org Specifically, it is classified as a branched alkylbenzene due to the non-linear nature of the C11H23 alkyl substituent attached to the phenyl group. acs.org

The structural characteristics of Benzene, (1-propyloctyl)- are defined by its molecular formula, C17H28, and a molecular weight of approximately 232.40 g/mol . nist.gov The key feature is the undecyl chain attached to the benzene ring at the fourth carbon position, creating a chiral center and giving rise to its branched nature. This branching significantly influences its physical and chemical properties compared to its linear alkylbenzene (LAB) counterparts. wikipedia.orgwikipedia.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C17H28 | nist.govnih.gov |

| Molecular Weight | 232.4042 g/mol | nist.gov |

| IUPAC Name | (1-Propyloctyl)benzene | nist.gov |

| Synonyms | 4-Phenylundecane | nih.gov |

| CAS Registry Number | 4536-86-1 | nist.govnih.gov |

Significance of Benzene, (1-propyloctyl)- in Contemporary Organic Chemistry Studies

The significance of Benzene, (1-propyloctyl)- in modern organic chemistry stems from its role as a model compound for studying the mechanisms of reactions involving branched alkylbenzenes. acs.org These studies are crucial for understanding fundamental processes such as electrophilic aromatic substitution, which includes nitration, sulfonation, and halogenation. The branched structure of the alkyl group introduces steric and electronic effects that influence the regioselectivity and reaction rates of these transformations.

Furthermore, research into branched alkylbenzenes like Benzene, (1-propyloctyl)- has practical implications. Alkylbenzenes, in general, are important intermediates in the synthesis of a wide range of commercial products, including surfactants and detergents. ontosight.aiwikipedia.org While linear alkylbenzene sulfonates (LAS) are more common due to their enhanced biodegradability, the study of branched analogues remains relevant for specialized applications and for a comprehensive understanding of structure-property relationships. wikipedia.org The compound also serves as a precursor in the synthesis of other organic molecules and can be used as a non-polar solvent in certain chemical reactions.

Overview of Research Trajectories in Benzene, (1-propyloctyl)- Investigations

Current research involving Benzene, (1-propyloctyl)- is multifaceted. One area of investigation focuses on its synthesis. The Friedel-Crafts acylation of benzene with an appropriate acyl halide, followed by reduction of the resulting ketone, is a common laboratory and industrial method for its preparation. Researchers continue to explore more efficient and environmentally friendly catalytic systems for such alkylation reactions. acs.org

Another significant research trajectory is the exploration of its presence and behavior in various environmental and biological systems. For instance, Benzene, (1-propyloctyl)- has been identified as a volatile organic compound (VOC) in studies analyzing emissions from different sources, such as indoor wood combustion and biological decomposition. unit.nouqtr.ca Its detection in studies of human health and stress-related VOCs also points to its potential as a biomarker. bris.ac.uk

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

undecan-4-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28/c1-3-5-6-7-9-13-16(12-4-2)17-14-10-8-11-15-17/h8,10-11,14-16H,3-7,9,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQAXMRLBNXEHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874983 | |

| Record name | BENZENE, (1-PROPYLOCTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4536-86-1 | |

| Record name | Benzene, (1-propyloctyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-PROPYLOCTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzene, 1 Propyloctyl

Friedel-Crafts Acylation and Subsequent Reduction Pathways

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forging carbon-carbon bonds. masterorganicchemistry.com However, the direct Friedel-Crafts alkylation of benzene (B151609) to produce a branched structure like undecan-4-ylbenzene is fraught with challenges, primarily due to the tendency of the carbocation intermediate to undergo rearrangements, leading to a mixture of isomers. libretexts.orgbyjus.com A more controlled and reliable approach involves a two-step sequence: Friedel-Crafts acylation followed by the reduction of the resulting ketone intermediate. This pathway circumvents carbocation rearrangement because the acylium ion is resonance-stabilized and does not rearrange. libretexts.org

For the synthesis of undecan-4-ylbenzene, a hypothetical acylation-reduction route would first involve the formation of a ketone precursor. One potential, though complex, pathway involves acylating benzene with an appropriate acyl halide, such as heptanoyl chloride, to produce heptanophenone. This ketone could then be further elaborated and subsequently reduced to yield the target alkane. The final reduction of the carbonyl group to a methylene (B1212753) group is typically achieved through methods like the Wolff-Kishner or Clemmensen reduction, which effectively converts the aryl ketone into the desired alkylbenzene.

Mechanistic Elucidation of Acylation Steps in Alkylbenzene Synthesis

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. libretexts.org The process can be delineated into three primary steps:

Formation of the Electrophile : A strong Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacts with an acyl halide (or anhydride) to form a highly electrophilic acylium ion. masterorganicchemistry.combyjus.com The Lewis acid coordinates to the halogen of the acyl halide, making it a better leaving group and facilitating the formation of the resonance-stabilized acylium ion. masterorganicchemistry.com

Electrophilic Attack : The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic acylium ion. libretexts.org This step disrupts the aromaticity of the ring and forms a positively charged intermediate known as an arenium ion or sigma complex, which is stabilized by resonance. libretexts.orglibretexts.org

Deprotonation and Aromaticity Restoration : A weak base, often [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group. byjus.com The electrons from the carbon-hydrogen bond collapse back into the ring, restoring its aromaticity and yielding the final aryl ketone product. byjus.commt.com The catalyst is also regenerated in this step.

A significant advantage of this mechanism is that the product, an aryl ketone, is deactivated towards further electrophilic substitution. The acyl group is an electron-withdrawing group, which makes the aromatic ring less reactive than the starting material, thus preventing polyacylation reactions that can plague Friedel-Crafts alkylations. libretexts.orglibretexts.org

Investigation of Catalytic Systems for Enhanced Reaction Efficiency

The choice of catalyst is critical for the efficiency and environmental impact of Friedel-Crafts acylation. While traditional catalysts have been effective, research has focused on developing more sustainable alternatives.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Traditional Lewis Acids | AlCl₃, FeCl₃, HF | High reactivity and efficiency for many substrates. mt.comnih.gov | Corrosive, requires stoichiometric amounts, generates hazardous aqueous waste, difficult to recover and reuse. nih.gov |

| Solid Acid Catalysts | Zeolites, Clays, Metal Oxides | Environmentally safer, non-corrosive, reusable, can be used in continuous processes. nih.govresearchgate.net | May have lower activity than traditional catalysts, potential for deactivation. |

| UOP Detal Technology | Proprietary Solid Acid Catalyst | Commercialized for linear alkylbenzene production, high conversion and selectivity, improved product quality. nih.govgoogle.com | Primarily developed for linear, not branched, alkylbenzenes. |

The industrial production of alkylbenzenes has seen a gradual shift away from homogeneous catalysts like hydrofluoric acid (HF) and AlCl₃ due to safety and environmental concerns. nih.govresearchgate.net Solid acid catalysts are emerging as a promising alternative, offering improved economics and a better environmental profile. researchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture and regenerated, making them suitable for continuous manufacturing processes. nih.gov

Grignard Reagent-Based Approaches for Branched Alkyl Chain Construction

Grignard reactions provide a powerful and versatile method for forming carbon-carbon bonds, making them highly suitable for the controlled construction of complex branched alkyl chains. mnstate.edulibretexts.org A plausible Grignard-based synthesis for undecan-4-ylbenzene involves the reaction of a Grignard reagent with a ketone, followed by the reduction of the resulting alcohol.

A viable synthetic route is outlined below:

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | Bromobenzene (B47551) | Magnesium (Mg) in dry ether | Phenylmagnesium bromide (Grignard Reagent) |

| 2 | Phenylmagnesium bromide | Undecan-4-one | 4-phenylundecan-4-ol (Tertiary Alcohol) |

| 3 | 4-phenylundecan-4-ol | H₂ / Pd/C (Catalytic Hydrogenolysis) | Undecan-4-ylbenzene |

In this pathway, phenylmagnesium bromide is first prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent. libretexts.orgsigmaaldrich.com This organometallic compound then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of undecan-4-one. The reaction yields a tertiary alcohol, 4-phenylundecan-4-ol, after an acidic workup. The final step involves the reduction of this benzylic alcohol to the target alkane, which can be achieved through catalytic hydrogenolysis.

Regioselectivity and Stereoselectivity Considerations in Grignard Reactions

The Grignard reaction is inherently highly regioselective. The nucleophilic carbon of the Grignard reagent selectively attacks the electrophilic carbonyl carbon, ensuring the formation of the desired carbon skeleton.

A key stereochemical consideration in the synthesis of undecan-4-ylbenzene is the creation of a chiral center at the fourth carbon of the undecane (B72203) chain.

Racemic Mixture : The synthesis described above, using achiral starting materials and reagents, will result in the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of undecan-4-ylbenzene.

Asymmetric Synthesis : To produce an enantiomerically enriched product, an asymmetric synthesis approach would be required. This could involve the use of a chiral catalyst, a chiral auxiliary group on one of the reactants, or the resolution of the racemic mixture in a subsequent step.

The high reactivity of Grignard reagents also necessitates strict reaction conditions. The reaction must be carried out in an anhydrous environment, as Grignard reagents are strong bases that will react readily with protic solvents, such as water, which would quench the reagent. libretexts.orgsigmaaldrich.com

Industrial Production Scale-Up and Process Engineering Principles

The commercial production of alkylbenzenes, historically focused on linear alkylbenzene (LAB) for detergents, provides a framework for the potential scale-up of branched alkylbenzene synthesis. researchgate.netnih.gov The key principles involve maximizing yield and purity while ensuring economic viability and environmental safety. The transition from older technologies using hazardous catalysts like HF to modern processes employing solid acid catalysts is a major trend in the industry. nih.govresearchgate.net This shift improves safety and reduces the environmental impact of production. nih.gov

Process optimization for a specific isomer like undecan-4-ylbenzene would involve careful control of reaction parameters such as temperature, pressure, and catalyst selection to maximize selectivity and minimize the formation of byproducts.

Continuous Flow Reactor Applications in Alkylbenzene Manufacturing

Continuous flow chemistry is revolutionizing large-scale chemical manufacturing by offering significant advantages over traditional batch processing. fabexeng.com The use of continuous flow reactors, such as packed-bed reactors (PBRs) or continuous stirred-tank reactors (CSTRs), is particularly well-suited for catalytic reactions like Friedel-Crafts alkylation and acylation. fabexeng.comgoogle.com

| Feature | Batch Reactor | Continuous Flow Reactor |

| Operation | Reactants are loaded, reacted, and then products are removed in discrete cycles. | Reactants are continuously fed into the reactor, and products are continuously removed. youtube.com |

| Heat Transfer | Less efficient; potential for localized hot spots, which can lead to side reactions. | Superior heat transfer due to a high surface-area-to-volume ratio, allowing for precise temperature control. semanticscholar.org |

| Mass Transfer | Can be limited, especially in heterogeneous catalytic systems. | Enhanced mass transfer, leading to faster reaction rates and higher efficiency. semanticscholar.org |

| Safety | Larger volumes of hazardous materials are present at any given time. | Smaller reactor volumes and better control over reaction conditions lead to inherently safer processes. semanticscholar.org |

| Scalability | Scaling up can be complex and may not be linear. fabexeng.com | More straightforward to scale up by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel). youtube.com |

| Consistency | Potential for batch-to-batch variability. | Produces a highly consistent product due to steady-state operation. |

Catalyst Recycling and Sustainability in Large-Scale Synthesis

The large-scale synthesis of Benzene, (1-propyloctyl)-, typically occurs via the Friedel-Crafts alkylation of benzene with a corresponding long-chain olefin, in this case, 1-undecene. tandfonline.comorganic-chemistry.org Historically, this process relied on homogeneous catalysts like hydrofluoric acid (HF) and aluminum chloride (AlCl₃). tandfonline.comresearchgate.netnih.gov However, these catalysts pose significant environmental risks, are highly corrosive, and generate substantial waste streams, prompting a shift towards greener alternatives. tandfonline.comresearchgate.neteurekaselect.com

The focus of sustainable industrial production is now on heterogeneous solid acid catalysts and ionic liquids, which offer significant advantages in terms of separation, recycling, and reuse. researchgate.neteurekaselect.com

Heterogeneous Solid Acid Catalysts: Solid acid catalysts, such as zeolites, clays, and various metal oxides, represent a more environmentally benign option for linear alkylbenzene (LAB) production. researchgate.netmdpi.comresearchgate.net Zeolites, which are microporous aluminosilicate (B74896) minerals, have garnered considerable attention due to their shape-selectivity, which can favor the formation of more desirable isomers. mdpi.comresearchgate.net Large-pore zeolites like Zeolite Y and mordenite (B1173385) have proven effective for the alkylation of benzene with long-chain alkenes. mdpi.com These catalysts are non-corrosive, easily separated from the product mixture by simple filtration, and can be regenerated and reused multiple times, significantly reducing waste and operational costs. eurekaselect.commdpi.com The UOP DETAL™ process, for example, successfully commercialized a solid silica-alumina catalyst for LAB production, highlighting the industrial viability of this approach. nih.govresearchgate.net

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature and are considered "green" solvents and catalysts. flintbox.com For the alkylation of benzene, chloroaluminate ionic liquids, such as 1-butyl-3-methylimidazolium aluminium chloride ([BMIM]Cl-AlCl₃), have shown high catalytic activity. jproeng.comppor.az A key advantage of ILs is their biphasic nature with the reactants and products, allowing for easy separation and recycling of the catalyst phase. flintbox.comresearchgate.net Research has demonstrated that IL catalysts can be effectively retained and recycled in continuous operation systems, extending catalyst life and improving process economics. jproeng.comresearchgate.net This approach eliminates the negative environmental impacts and equipment corrosion associated with HF and AlCl₃. flintbox.com

The following table compares different catalytic systems used in the synthesis of long-chain alkylbenzenes.

| Catalyst Type | Recyclability & Separation | Sustainability Profile | Key Research Findings |

| Hydrofluoric Acid (HF) | Difficult; requires specialized handling and regeneration processes. | High environmental and safety concerns due to extreme corrosivity (B1173158) and toxicity. tandfonline.com | Historically preferred for LAB synthesis but is being phased out by greener technologies. researchgate.net |

| Aluminum Chloride (AlCl₃) | Forms problematic sludge that is difficult to separate and dispose of. researchgate.net | Generates significant hazardous waste; high environmental impact. tandfonline.comresearchgate.net | An early catalyst largely replaced in modern industrial processes. nih.govresearchgate.net |

| Zeolites (e.g., HY, Beta) | Excellent; easily separated by filtration and can be thermally regenerated. eurekaselect.commdpi.com | Considered environmentally friendly; non-corrosive and reduces waste streams. researchgate.net | HY zeolite shows high selectivity (97-98%) for linear alkylbenzene. mdpi.com Conversion of 1-octene (B94956) increases significantly with large-pore zeolites. mdpi.com |

| Ionic Liquids ([BMIM]Cl-AlCl₃) | High; forms a separate liquid phase, allowing for simple decantation and reuse. jproeng.comresearchgate.net | Low volatility reduces air pollution; considered a "green" alternative. flintbox.com | Can be used in continuous processes with effective catalyst retention and recycling. jproeng.comresearchgate.net High conversion values (>99.9%) have been demonstrated. flintbox.com |

Advanced Purification Strategies for Benzene, (1-propyloctyl)-

The Friedel-Crafts alkylation process inherently produces not just the target molecule but a mixture of isomers. etsu.edulumenlearning.com In the synthesis of Benzene, (1-propyloctyl)-, the phenyl group can attach to any carbon atom along the undecyl chain (except the terminal carbons, which is less likely), leading to positional isomers such as 2-phenylundecane, 3-phenylundecane, etc. Additionally, side reactions can lead to the formation of dialkylated benzenes and other impurities. mdpi.com Separating these structurally similar compounds is a significant challenge due to their very close boiling points and similar polarities. researchgate.netquora.com

Fractional Distillation: Distillation is the primary method used for large-scale purification in the chemical industry. However, separating close-boiling isomers of long-chain alkylbenzenes requires highly efficient distillation columns with a large number of theoretical plates. researchgate.netquora.com Extractive distillation, where a solvent is added to alter the relative volatilities of the components, can be employed to enhance separation efficiency for aromatic isomers that are difficult to separate by conventional distillation. mdpi.com

Preparative Chromatography: For achieving very high purity, particularly on a smaller or laboratory scale, chromatographic techniques are indispensable. researchgate.netyoutube.com

Liquid Chromatography (LC): Preparative High-Performance Liquid Chromatography (HPLC) using a non-polar stationary phase (like C18) can effectively separate isomers based on subtle differences in their interaction with the stationary phase. researchgate.net Another approach involves fractionation on a silica (B1680970) column, which separates aromatic hydrocarbons based on polarity. restek.com

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of complex mixtures, including alkylbenzene isomers. researchgate.net It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, offering advantages of high efficiency and environmentally friendly operation.

Crystallization and Distillative Freezing: Crystallization can be an effective method for separating isomers if they have sufficiently different melting points and solubilities in a given solvent. quora.comaiche.org A more advanced technique known as distillative freezing or stripping crystallization operates at the triple point of a substance, where the liquid mixture is simultaneously vaporized and solidified. researchgate.net This process allows for the formation of pure crystals directly from the liquid phase without the need for subsequent filtration and washing, offering a potentially efficient route for purifying specific isomers. researchgate.net

The table below outlines the principles and applications of these advanced purification strategies.

| Purification Technique | Principle of Separation | Application for Benzene, (1-propyloctyl)- | Advantages & Limitations |

| Fractional Distillation | Difference in boiling points. quora.com | Large-scale separation of mono-alkylated from di-alkylated products and unreacted benzene. | Advantage: Cost-effective for bulk separations. Limitation: Very difficult for separating close-boiling positional isomers. researchgate.net |

| Extractive Distillation | Altering relative volatilities with a solvent. mdpi.com | Enhancing the separation of isomers with nearly identical boiling points. | Advantage: Can separate azeotrope-like mixtures. Limitation: Requires an additional solvent recovery step. |

| Preparative HPLC | Differential partitioning between a stationary and a mobile phase based on polarity. researchgate.netyoutube.com | High-purity isolation of specific positional isomers for analytical standards or specialized applications. | Advantage: High resolution and purity. Limitation: Expensive and not easily scalable for bulk industrial production. youtube.com |

| Distillative Freezing | Simultaneous vaporization and crystallization at the triple point. researchgate.net | Potential for high-purity isolation of a specific isomer that crystallizes preferentially. | Advantage: Can yield very pure crystals without filtration. researchgate.netLimitation: Complex process conditions; applicability depends on the phase behavior of the isomer mixture. |

Spectroscopic and Chromatographic Characterization in Research Settings

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the analysis of volatile and semi-volatile organic compounds such as Benzene (B151609), (1-propyloctyl)-. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, enabling the identification and quantification of individual components within a complex mixture. ncat.edudtic.mil In the context of analyzing branched alkylbenzenes, GC-MS is instrumental in distinguishing between various structural isomers and providing data for structural elucidation.

Optimization of Chromatographic Parameters for Complex Sample Analysis

The successful separation of Benzene, (1-propyloctyl)- from other components in a complex sample is critically dependent on the optimization of GC parameters. The choice of the capillary column is a primary consideration; columns such as the TG-5MS, a non-polar silica (B1680970) column, have been effectively used in its analysis. semanticscholar.orgijpsonline.com The temperature program of the GC oven is another crucial parameter that is tailored to achieve optimal separation.

A representative temperature program might involve an initial isotherm at 50°C for several minutes, followed by a controlled temperature ramp, for instance, at 5°C per minute up to a final temperature of 320°C. mdpi.com The injector temperature and mode are also optimized; for example, an injector temperature of 250°C or 320°C operated in split mode with a high split ratio (e.g., 1:60) is often employed to handle concentrated samples and prevent column overloading. mdpi.comphcogj.com Control of the carrier gas flow rate and pressure further refines the separation process. phcogj.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Instrument | Thermofisher Trace 1300 GC-MS-TXQ.8000 semanticscholar.orgijpsonline.com | GC oven with single quadruple MS mdpi.com | SHIMADZU, QP2010 PLUS phcogj.com |

| Column | TG-5 MS (silica column) semanticscholar.orgijpsonline.com | Not specified | Not specified |

| Injector Temperature | Not specified | 320°C (Split mode, 1:60 ratio) mdpi.com | 250°C phcogj.com |

| Oven Temperature Program | Temperature 330-350°C semanticscholar.orgijpsonline.com | 50°C for 5 min, then 5°C/min to 320°C mdpi.com | 50°C phcogj.com |

| Carrier Gas/Flow | Not specified | Not specified | 0.72 ml/min (Pressure: 29.7 kPa) phcogj.com |

Analysis of Mass Spectrometric Fragmentation Patterns of Branched Alkylbenzenes

Following chromatographic separation, mass spectrometry provides the data necessary for structural identification. When molecules of Benzene, (1-propyloctyl)- are subjected to electron impact (EI) ionization, typically at 70 eV, they fragment in a predictable manner. mdpi.comusgs.gov For alkylbenzenes, the most characteristic fragmentation involves the cleavage of the bond beta to the benzene ring, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. herbmedpharmacol.comresearchgate.netescholarship.org This m/z 91 peak is typically the base peak, the most abundant ion in the mass spectrum, and serves as a key identifier for alkylbenzenes. herbmedpharmacol.comescholarship.org

Other significant fragment ions are observed that provide further structural information. For Benzene, (1-propyloctyl)-, notable fragments include ions at m/z 92, 105, 133, and 189. escholarship.org While different branched alkylbenzene isomers may produce similar fragments, the relative abundances of these ions create a unique "fingerprint" that allows for their specific identification when compared against mass spectral databases like the National Institute of Standards and Technology (NIST) library. ncat.edu The quantitation of these compounds can also be performed using selected characteristic ions to enhance the signal-to-noise ratio in complex matrices. usgs.gov

| Mass-to-Charge Ratio (m/z) | Significance | Reference |

|---|---|---|

| 91 | Base Peak, Tropylium ion (C₇H₇⁺) | herbmedpharmacol.comresearchgate.netescholarship.org |

| 92 | Characteristic Fragment | escholarship.org |

| 105 | Characteristic Fragment | escholarship.org |

| 133 | Characteristic Fragment | escholarship.org |

| 189 | Characteristic Fragment | escholarship.org |

Application of GC-MS in Non-Target Screening Methodologies

Non-target screening methodologies are designed to identify a broad range of chemicals in a sample without preconceived expectations of which compounds are present. researchgate.netnilu.com This approach is crucial for obtaining a more complete profile of contaminants in environmental samples or constituents in natural products. researchgate.net In this context, GC-MS is a powerful tool, and its application has led to the identification of Benzene, (1-propyloctyl)- in various complex mixtures, such as plant extracts and fixed oils. semanticscholar.orgphcogj.comherbmedpharmacol.comresearchgate.net

In these studies, extracts are analyzed by GC-MS, and the resulting data is processed to detect all separable and identifiable peaks. The identification of Benzene, (1-propyloctyl)- is achieved by comparing its acquired mass spectrum against extensive spectral libraries. herbmedpharmacol.com This untargeted approach has revealed the presence of Benzene, (1-propyloctyl)- as a phytochemical constituent in plants like Chenopodium album, Thesium viride, and in the fixed oil of Cucumis melo seeds, demonstrating the utility of non-target screening in natural product chemistry. semanticscholar.orgijpsonline.comherbmedpharmacol.com

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) in Material Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a destructive analytical technique used to characterize non-volatile materials like polymers and composites. d-nb.infonih.gov The sample is rapidly heated to a high temperature (e.g., 500–1400°C) in an inert atmosphere, causing it to thermally decompose into smaller, volatile fragments. d-nb.infomdpi.com These pyrolysis products are then separated by GC and identified by MS, providing a chemical fingerprint that is characteristic of the original material's composition. dtic.mild-nb.info

Elucidation of Thermal Decomposition Pathways in Polymer and Composite Matrices

Py-GC/MS is a valuable tool for investigating the thermal degradation of complex materials and identifying their constituent components. d-nb.inforesearchgate.net Research involving the analysis of textile composite residues has identified Benzene, (1-propyloctyl)- among the pyrolysis products. mdpi.com Its presence in the pyrogram suggests it may be a thermal decomposition product of additives, contaminants, or the polymeric material itself.

For instance, the analysis of residues from washing and rinsing effluents of textile composites showed the presence of Benzene, (1-propyloctyl)-. mdpi.com This could potentially originate from the thermal breakdown of surfactants like linear alkylbenzene sulfonates present in detergents used in the washing process. mdpi.com By identifying such specific pyrolysis products, researchers can reconstruct the thermal decomposition pathways and gain insights into the molecular composition of the original composite material and any associated substances. nih.gov

Advanced Analytical Techniques for Isomeric Differentiation and Purity Assessment

While standard GC-MS is highly effective, the analysis of alkylbenzenes is often complicated by the presence of numerous structural isomers which may have very similar mass spectra and close retention times. Benzene, (1-propyloctyl)- (C₁₇H₂₈) has several isomers, such as Benzene, (1-ethylnonyl)- and Benzene, (1-methyldecyl)-, which are frequently detected alongside it in analyses. ncat.eduherbmedpharmacol.com Differentiating and accurately quantifying these isomers is essential for purity assessment and specific identification.

For complex cases where isomers co-elute, advanced techniques are required. Multidimensional gas chromatography (GCxGC) provides significantly enhanced chromatographic resolution compared to conventional single-column GC, making it a powerful tool for separating closely related isomers in complex mixtures. researchgate.net Furthermore, advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), can help differentiate isomers by analyzing specific fragmentation pathways or by providing highly accurate mass measurements to determine elemental composition. researchgate.netplu.mx Ion mobility spectrometry-mass spectrometry (IMS-MS) is another emerging technique that separates ions based on their size and shape, offering an additional dimension of separation for distinguishing isomers. biorxiv.org These advanced methods are critical for unambiguous isomeric differentiation and the comprehensive characterization of branched alkylbenzenes.

Theoretical and Computational Studies of Benzene, 1 Propyloctyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of organic molecules like Benzene (B151609), (1-propyloctyl)-. researchgate.netuctm.eduuchicago.eduiapchem.org These methods provide insights into the molecule's geometry, electron distribution, and orbital energies. researchgate.net

Electronic Properties and Reactivity Descriptors:

DFT calculations can determine key electronic properties. For instance, the M06-2X functional with a def2-TZVP basis set is a common choice for achieving a balance between accuracy and computational cost for organic molecules. nrel.gov Calculations on similar aromatic compounds have been performed using methods like B3LYP/6-311G(d,p) to optimize geometry and predict electronic characteristics. ijpsi.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. ijpsi.org A smaller gap generally suggests higher reactivity. For long-chain alkylbenzenes, the electronic nature of the benzene ring is influenced by the alkyl substituent. ijpsi.org

Global reactivity descriptors, which can be calculated from the HOMO and LUMO energies, provide further information on the molecule's stability and reactivity. These descriptors include chemical potential, hardness, and electrophilicity index. ijpsi.org

| Calculated Property | Significance | Typical Computational Method |

| Total Energy | Indicates the overall stability of the molecule. | DFT (e.g., B3LYP, M06-2X) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | DFT |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | DFT |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. ijpsi.org | DFT |

| Mulliken Charges | Provides an estimation of the partial atomic charges within the molecule. nrel.gov | DFT |

| Dipole Moment | Measures the overall polarity of the molecule. | DFT |

This table represents typical quantum chemical calculations applicable to Benzene, (1-propyloctyl)- based on methodologies used for similar molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and intermolecular interactions of flexible molecules like Benzene, (1-propyloctyl)-. nih.govkummerlaender.eusemanticscholar.org These simulations model the movement of atoms over time, providing insights into the molecule's dynamic behavior. kummerlaender.eu

Conformational Analysis:

The long (1-propyloctyl) chain can adopt numerous conformations due to rotation around its single bonds. MD simulations, often employing force fields like CHARMM, AMBER, or OPLS-AA, can explore these conformational possibilities and identify the most stable arrangements. nih.gov For long-chain alkanes, it has been shown that folded, hairpin-like structures can be energetically favorable due to intramolecular dispersive interactions. chemrxiv.org In alkylbenzenes, the interaction between the alkyl chain and the aromatic ring can also influence conformational preferences. rsc.orgrsc.org Studies on alkylbenzenes with chains of five or more carbons have shown that folded conformations, where the alkyl chain interacts with the π-system of the benzene ring, can be close in energy to or even more stable than the fully extended all-trans conformer. rsc.org

Intermolecular Interactions:

MD simulations can also elucidate how molecules of Benzene, (1-propyloctyl)- interact with each other in a condensed phase. These interactions are crucial for understanding the macroscopic properties of the substance. For aromatic systems, π-π stacking is a significant non-covalent interaction that influences how the molecules pack together. kummerlaender.eu The long alkyl chains will primarily interact through van der Waals forces. Coarse-grained MD approaches, such as Dissipative Particle Dynamics (DPD), have been developed to study the behavior of long-chain alkylbenzenes, capturing properties like liquid-phase densities and freezing transitions. nih.govacs.org

| Simulation Parameter | Information Gained | Typical Simulation Approach |

| Potential Energy Surface | Identification of stable and metastable conformers. | MD with force fields (e.g., OPLS-AA, CHARMM) |

| Radial Distribution Functions | Describes the probability of finding a neighboring molecule at a certain distance, revealing liquid structure. | MD |

| Self-Diffusion Coefficient | Measures the translational mobility of the molecule in a liquid. | MD |

This table outlines the application of molecular dynamics simulations for the study of Benzene, (1-propyloctyl)-.

Computational Approaches for Predicting Spectroscopic Signatures and Aiding Identification

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds like Benzene, (1-propyloctyl)-. nih.govbohrium.comnsf.gov

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using quantum chemical methods. researchgate.netuncw.edu The process typically involves geometry optimization of the molecule followed by the calculation of nuclear shielding constants, often using the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu By averaging the calculated shifts over the various low-energy conformers, weighted by their Boltzmann population, a more accurate prediction of the experimental spectrum can be achieved. uncw.edu For complex molecules, computational NMR prediction is a powerful tool for structure elucidation. nih.govresearchgate.net

Infrared (IR) Spectroscopy:

The vibrational frequencies of Benzene, (1-propyloctyl)- can be computed through frequency calculations following a geometry optimization. rsc.org These calculations provide the positions and intensities of the absorption bands in the IR spectrum. The predicted spectrum can be compared with experimental data to confirm the presence of specific functional groups and to analyze the molecule's vibrational modes. For instance, characteristic peaks for the aromatic ring (C-H and C=C stretching) and the alkyl chain (C-H stretching and bending) can be identified.

Mass Spectrometry:

While direct prediction of mass spectra is complex, computational methods can contribute to their interpretation. For example, the stability of potential fragment ions can be calculated using quantum chemistry to rationalize the observed fragmentation patterns in an electron ionization mass spectrum. The NIST WebBook provides experimental mass spectrum data for Benzene, (1-propyloctyl)-, which can serve as a reference for such computational studies. nist.gov

| Spectroscopic Technique | Predicted Data | Computational Method |

| ¹H and ¹³C NMR | Chemical shifts, coupling constants. | DFT with GIAO method. uncw.edu |

| Infrared (IR) | Vibrational frequencies and intensities. | DFT frequency calculations. rsc.org |

| Mass Spectrometry | Fragmentation pathways and ion stabilities. | Quantum chemical calculations of fragment energies. |

This table summarizes the computational approaches for predicting the spectroscopic signatures of Benzene, (1-propyloctyl)-.

Environmental Occurrence and Transformation in Academic Research

Detection and Distribution Profiling in Environmental Compartments

Research has focused on identifying Benzene (B151609), (1-propyloctyl)- in different environmental matrices, providing insights into its distribution and potential sources.

Specific research on the atmospheric transport and deposition of Benzene, (1-propyloctyl)- is limited. However, its detection in soil and surface water at contaminated sites suggests the potential for short-range atmospheric transport from sources like volatilization from contaminated soil or water surfaces, and subsequent deposition. One study noted that a contaminated site could be a source of compounds that are revolatilized and distributed through the atmosphere, although this was a general statement for contaminants at the site greenpeace.to.

Benzene, (1-propyloctyl)- has been detected in various aquatic environments, often linked to industrial and municipal discharges.

Industrial Wastewater and Effluents: The compound has been identified in industrial wastewater, indicating its use or formation as a byproduct in certain manufacturing processes greenpeace.togreenpeace.to. It has been found in the analysis of wastewater and solid waste from electronics manufacturing facilities greenpeace.to. Another study on the analysis of pharmaceutical and personal care compounds in wastewater sludge also listed Benzene, (1-propyloctyl)- as an identified compound pnnl.gov. Additionally, it was detected in textile washing and rinsing effluents mdpi.com.

Rivers and Lakes: As part of the Joint Danube Survey 2, Benzene, (1-propyloctyl)- was listed as one of the organic compounds identified in the Danube River basin, suggesting its presence in major river systems danubesurvey.orgdtu.dk.

Groundwater: Investigations at contaminated sites have revealed the presence of Benzene, (1-propyloctyl)- in groundwater. For instance, a site characterization report for a site in New Windsor, New York, reported a concentration of 3.9 JN µg/L in a groundwater sample ny.gov.

The following table summarizes the detection of Benzene, (1-propyloctyl)- in various aquatic environments.

| Environmental Matrix | Location/Study | Concentration | Reference |

| Industrial Wastewater | Electronics Manufacturing Facility | Present (Qualitative) | greenpeace.togreenpeace.to |

| Wastewater Sludge | Pharmaceutical & Personal Care Compounds Analysis | Present (Qualitative) | pnnl.gov |

| Textile Effluents | Washing and Rinsing Effluents Analysis | Present (Qualitative) | mdpi.com |

| River System | Joint Danube Survey 2 | Present (Qualitative) | danubesurvey.orgdtu.dk |

| Groundwater | Walsh Road Site, New Windsor, NY | 3.9 JN µg/L | ny.gov |

Benzene, (1-propyloctyl)- has been frequently identified in soil, sediment, and waste from various anthropogenic sources.

Contaminated Soil and Sediment: Several environmental site assessments have reported the presence of this compound. It was identified in soil samples from a soil screening survey at four midwestern sites in the United States epa.gov. A Greenpeace research report also identified it in sediment samples near an illegal dumpsite on Teshima Island, Japan greenpeace.togreenpeace.to. Furthermore, it was detected in soil and ash from a plastic waste dumpsite greenpeace.to.

Landfill Leachate and Waste: The compound has been identified in landfill leachate, indicating its mobilization from disposed waste materials scienceasia.orgresearchgate.netepa.gov. It has also been found in solid waste samples from industrial facilities greenpeace.to.

Other Matrices: A study on the chemical composition of fresh and spoilt paints identified Benzene, (1-propyloctyl)- in spoilt paint samples, suggesting its potential release from deteriorating painted surfaces ajstme.com.ng. It has also been identified as a volatile organic compound (VOC) in indoor environments, specifically in early childhood education facilities ca.gov.

The table below presents a summary of the findings of Benzene, (1-propyloctyl)- in terrestrial and anthropogenic matrices.

| Matrix | Location/Study | Concentration/Presence | Reference |

| Soil | Midwestern US Sites | Present (Qualitative) | epa.gov |

| Sediment | Teshima Island, Japan | Present (Qualitative) | greenpeace.togreenpeace.to |

| Soil and Ash | Plastic Waste Dumpsite | Present (Qualitative) | greenpeace.to |

| Landfill Leachate | Ampar Tenang Landfill, Malaysia | Present (Qualitative) | scienceasia.orgresearchgate.net |

| Solid Waste | Electronics Manufacturing Facility | Present (Qualitative) | greenpeace.to |

| Spoilt Paint | Paint Analysis Study | Present (Qualitative) | ajstme.com.ng |

| Indoor Air | Early Childhood Education Environments | Present (Qualitative) | ca.gov |

Environmental Fate and Degradation Mechanisms

The environmental persistence of Benzene, (1-propyloctyl)- is influenced by both abiotic and biotic degradation processes.

The biodegradation of linear and branched alkylbenzenes has been the subject of academic research. Benzene, (1-propyloctyl)- is a component of some linear alkylbenzene (LAB) mixtures used as insulating oils in underground electricity cables researchgate.net.

Aerobic and Anaerobic Degradation: LABs are known to be readily biodegradable under aerobic conditions. However, in anoxic environments, such as those resulting from spills from buried cables, their degradation is much slower researchgate.net. Research on the microbial degradation of LAB cable oil has shown that degradation can occur under nitrate-reducing conditions researchgate.net. However, significant degradation under iron-reducing, sulfate-reducing, and methanogenic conditions has not been demonstrated researchgate.net.

Microbial Metabolism: The microbial attack on alkylbenzenes typically initiates on the alkyl chain diva-portal.org. The presence of branching in the alkyl chain can hinder microbial degradation compared to linear chains diva-portal.org. Some studies have identified Benzene, (1-propyloctyl)- as a secondary metabolite from the fungus Emericella nidulans, suggesting that microorganisms can also be a source of this compound in the environment researchgate.netacademicjournals.org. A study on coal gasification wastewater showed the removal of Benzene, (1-propyloctyl)- in an anaerobic-aerobic intermittent system, indicating its susceptibility to biological treatment processes researchgate.net.

Sorption and Mobility Research in Environmental Media

Sorption is a critical process that affects a chemical's concentration in the water phase and, consequently, its mobility, bioavailability, and degradation rate. For non-ionic, hydrophobic organic compounds like Benzene, (1-propyloctyl)-, sorption is primarily driven by partitioning into the organic carbon fraction of soil and sediment. The tendency of a compound to sorb is commonly quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to bind to soil and sediment particles, leading to lower mobility.

The mobility of a chemical in the environment refers to its potential to move through soil profiles and enter groundwater or be transported in surface water. Chemicals with low water solubility and high sorption coefficients are generally considered to have low mobility.

Physicochemical Properties and Estimated Environmental Partitioning

The key to understanding the sorption and mobility of Benzene, (1-propyloctyl)- lies in its high lipophilicity, indicated by its octanol-water partition coefficient (log Kow). A high log Kow value suggests that the compound is more soluble in fatty tissues and organic matter than in water. This property is a strong predictor of its environmental partitioning.

Based on its structure, Benzene, (1-propyloctyl)- is expected to have a very low water solubility and a high log Kow value. Computational models predict the log Kow for 4-phenylundecane to be approximately 7.4. This high value strongly suggests that the compound will partition extensively from water into the organic matter of soil and sediments.

The interactive data table below summarizes the key physicochemical properties of Benzene, (1-propyloctyl)- and the inferred implications for its sorption and mobility in environmental media. It is important to note that these values are largely based on computational predictions due to the absence of direct experimental studies.

Research Findings and Inferences

Sorption Mechanism: The primary mechanism for the sorption of Benzene, (1-propyloctyl)- in environmental media is expected to be hydrophobic partitioning. This process involves the compound moving from the aqueous phase to the solid organic carbon phase of soil or sediment to minimize its contact with water.

Influence of Environmental Factors: The extent of sorption would likely be positively correlated with the organic carbon content of the soil or sediment. Environments with higher organic matter, such as certain agricultural soils and river sediments, would act as significant sinks for this compound. Other factors such as soil pH are not expected to have a significant influence on the sorption of this non-ionic compound.

Mobility Potential: Due to its strong sorption tendency and low water solubility, the potential for Benzene, (1-propyloctyl)- to move through the soil column and contaminate groundwater is predicted to be very low. It would be classified as an immobile or slightly mobile compound. Its transport in the environment would be more likely associated with the movement of soil particles to which it is sorbed, for instance, through erosion.

Biological Interactions and Applications in Research Contexts

Investigation of Antioxidant Activities

"Benzene, (1-propyloctyl)-" has been identified as a component in plant essential oils that exhibit antioxidant effects in various laboratory assays. These studies provide a foundational context for its potential role in mitigating oxidative stress.

Research on essential oils containing "Benzene, (1-propyloctyl)-" has utilized common in vitro assays to determine their capacity for scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (Ferric Reducing Antioxidant Power) assays are two such methods that have been employed. For instance, the essential oil of Centaurea alexanderina, which contains "Benzene, (1-propyloctyl)-", demonstrated free radical scavenging activity in a DPPH assay nih.gov. Similarly, extracts from Chenopodium ambrosioides, also known to contain this compound, have been evaluated for their antioxidant potential using the DPPH assay essencejournal.com.

The general mechanism of action for antioxidant compounds in these assays involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it. The specific contribution of "Benzene, (1-propyloctyl)-" to this activity within a complex essential oil mixture has not been individually determined. However, the presence of an aromatic benzene (B151609) ring in its structure is a feature common to many antioxidant compounds.

Table 1: Antioxidant Activity of Essential Oils Containing Benzene, (1-propyloctyl)-

| Plant Source | Assay | Result |

| Centaurea alexanderina (Flowers) | DPPH | IC50: 128 μM |

| Centaurea alexanderina (Roots) | DPPH | IC50: 134 μM |

| Centaurea alexanderina (Stems) | DPPH | IC50: 152 μM |

| Centaurea alexanderina (Leaves) | DPPH | IC50: 163 μM |

| Centaurea alexanderina (Flowers) | FRAP | 107.50 ± 3.64 ug/mL |

Research into Antimicrobial Properties

The potential antimicrobial effects of "Benzene, (1-propyloctyl)-" have been explored through the analysis of essential oils in which it is present. These studies suggest a possible contribution to the observed antibacterial and antifungal activities.

Essential oils containing "Benzene, (1-propyloctyl)-" have been tested against a panel of model microbial strains. In a study on Centaurea alexanderina, the essential oils from various plant parts were evaluated for their antimicrobial activity using the agar (B569324) cup diffusion method nih.gov. The tested microorganisms included Gram-positive bacteria (Listeria monocytogenes, Enterococcus faecalis), Gram-negative bacteria (Salmonella enterica, Escherichia coli, Pseudomonas aeruginosa), and a fungus (Candida albicans) nih.gov. The root essential oil, which contains "Benzene, (1-propyloctyl)-", showed activity against Listeria monocytogenes and Pseudomonas aeruginosa, while the leaf essential oil was active against Salmonella enterica and Escherichia coli nih.gov.

Another study on the essential oil from the fruits of Serenoa repens, which also identified "Benzene, (1-propyloctyl)-" as a constituent, reported selective antimicrobial potential with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 62.5 μg/mL for bacteria and 3.9 to 31.25 μg/mL for fungi iiste.org.

Table 2: Antimicrobial Screening of Centaurea alexanderina Root Essential Oil (Containing Benzene, (1-propyloctyl)-)

| Microbial Strain | Activity |

| Listeria monocytogenes | Active |

| Enterococcus faecalis | Not specified |

| Salmonella enterica | Not specified |

| Escherichia coli | Not specified |

| Pseudomonas aeruginosa | Active |

| Candida albicans | Not specified |

Enzyme Inhibition Studies: Focus on α-Glucosidase Activity

The inhibitory effects of extracts containing "Benzene, (1-propyloctyl)-" on the enzyme α-glucosidase have been a subject of research, suggesting a potential role in the modulation of carbohydrate metabolism. α-Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can help in managing postprandial hyperglycemia nih.gov.

Essential oils from various parts of Centaurea alexanderina, which contain "Benzene, (1-propyloctyl)-", were investigated for their α-glucosidase inhibitory activity nih.gov. The study found that the essential oil from the roots exhibited the most potent inhibition of α-glucosidase nih.gov. To further explore the potential mechanism, a molecular docking study was performed to predict the binding interactions of the identified compounds with the α-glucosidase enzyme nih.gov. In this computational analysis, "Benzene, (1-propyloctyl)-" was docked into the active site of the enzyme, although the specific binding energy and interactions were part of a broader analysis of all constituents and were not singled out as exceptionally strong in the published data. The study highlighted other compounds within the essential oil as having more significant interactions with the key amino acid residues in the enzyme's active site nih.gov.

Role as a Precursor in Specialized Organic Synthesis for Scientific Research

While the synthesis of substituted benzene derivatives is a fundamental aspect of organic chemistry, specific research detailing the use of Benzene, (1-propyloctyl)- as a precursor in specialized organic synthesis for scientific research is not found in the surveyed literature. General principles of organic synthesis allow for the modification of the alkyl or phenyl groups of such a molecule, but specific examples or methodologies starting from Benzene, (1-propyloctyl)- for the creation of novel research compounds are not documented.

Exploration in Advanced Material Science Applications, e.g., Enhancement of Metal-Organic Frameworks for Hydrocarbon Degradation

There is no available research on the application of Benzene, (1-propyloctyl)- in the field of advanced material science. Specifically, no studies were found that explore its use in the enhancement of Metal-Organic Frameworks (MOFs) for any purpose, including hydrocarbon degradation. The design of MOFs often involves specific functional groups on the organic linkers to achieve desired properties, and Benzene, (1-propyloctyl)- has not been identified as a component in such applications in the existing literature.

Interactive Data Table: Application of Benzene, (1-propyloctyl)- in MOF Enhancement (No data available)

| MOF Name | Functional Role of Benzene, (1-propyloctyl)- | Outcome in Hydrocarbon Degradation |

|---|

Future Research Directions and Emerging Paradigms for Benzene, 1 Propyloctyl

Integration of Multi-Omics and Advanced Analytical Platforms

Future investigations into the biological effects of Benzene (B151609), (1-propyloctyl)- would benefit immensely from the integration of multi-omics approaches, such as transcriptomics, proteomics, and metabolomics. These platforms can provide a holistic view of the molecular perturbations induced by exposure to the compound. For instance, studies on benzene exposure have successfully utilized integrated transcriptomic and proteomic analyses to uncover mechanisms of neurotoxicity nih.gov. A similar strategy could be employed for Benzene, (1-propyloctyl)- to identify differentially expressed genes and proteins in target tissues, offering insights into its mode of action.

Advanced analytical platforms will be crucial for the accurate detection and quantification of Benzene, (1-propyloctyl)- and its metabolites in complex biological and environmental matrices. Techniques like gas chromatography-mass spectrometry (GC-MS) are standard for the analysis of similar compounds nih.gov. The development of more sensitive and high-throughput methods would facilitate more accurate exposure and risk assessments.

| Research Area | Proposed 'Omics' Application for Benzene, (1-propyloctyl)- | Potential Insights |

| Toxicology | Transcriptomics and Proteomics of exposed cell lines or animal models | Identification of key pathways and biomarkers associated with toxicity. |

| Metabolism | Metabolomics analysis of biofluids following exposure | Elucidation of metabolic pathways and identification of novel metabolites. |

| Exposure Science | Adductomics to identify protein and DNA adducts | Understanding of covalent binding to macromolecules and potential for carcinogenicity. |

Development of Sustainable and Atom-Economical Synthetic Methodologies

The current synthesis of Benzene, (1-propyloctyl)- and related alkylbenzenes often relies on traditional chemical methods that may not be environmentally benign. Future research should focus on the development of sustainable and atom-economical synthetic routes. Drawing inspiration from the sustainable production of benzene from renewable resources like lignin, innovative catalytic systems could be explored for the synthesis of Benzene, (1-propyloctyl)- nih.govresearchgate.net. This could involve the use of heterogeneous catalysts and greener solvent systems to minimize waste and energy consumption.

Atom-economical approaches, such as direct C-H activation and functionalization of benzene with the appropriate alkyl chain, could offer more efficient synthetic pathways. Research in this area would align with the growing demand for green chemistry in the chemical industry.

In-depth Mechanistic Investigations of Biological Activities

While the biological activities of Benzene, (1-propyloctyl)- are not well-documented, related compounds like benzene are known to exhibit hematotoxicity and carcinogenicity nih.goveuropa.eu. In-depth mechanistic studies are imperative to understand the potential biological effects of Benzene, (1-propyloctyl)-. Investigations could focus on its interaction with key cellular targets, such as enzymes and receptors. For example, studies on benzene have shown that it can suppress the cell cycle in hematopoietic progenitor cells through a p53-mediated mechanism nih.gov. A similar line of inquiry could be pursued for Benzene, (1-propyloctyl)-.

Furthermore, exploring the structure-activity relationship of Benzene, (1-propyloctyl)- and its analogues could provide valuable information for the design of new molecules with specific biological activities, such as the development of novel cytotoxic agents for cancer therapy mdpi.com.

Advanced Environmental Modeling and Risk Assessment Methodologies

The environmental fate and transport of Benzene, (1-propyloctyl)- are largely unknown. Advanced environmental modeling will be essential to predict its distribution in different environmental compartments, such as air, water, and soil. These models can help in assessing the potential for human and ecological exposure nih.gov.

Comprehensive risk assessment methodologies need to be developed for Benzene, (1-propyloctyl)-. This should include an evaluation of its potential for persistence, bioaccumulation, and toxicity (PBT). The risk assessment framework for benzene, which considers its carcinogenic and non-carcinogenic health effects, can serve as a valuable reference europa.eubesjournal.comresearchgate.net.

| Modeling Aspect | Key Parameters for Benzene, (1-propyloctyl)- | Purpose |

| Atmospheric Dispersion | Vapor pressure, atmospheric lifetime | Predict air concentrations and potential for long-range transport. |

| Aquatic Fate | Water solubility, octanol-water partition coefficient (Kow) | Estimate partitioning between water, sediment, and biota. |

| Multimedia Fate | Henry's Law constant, degradation rates in different media | Understand the overall environmental distribution and persistence. |

Exploration of Novel Applications in Interdisciplinary Scientific Fields

The unique chemical structure of Benzene, (1-propyloctyl)-, with its combination of an aromatic ring and a long alkyl chain, suggests potential for novel applications in various interdisciplinary fields. Its properties as an alkylbenzene could be leveraged in areas such as materials science, where it could serve as a precursor for polymers or as a component in specialized lubricants and solvents nih.gov.

Further research could also explore its potential as a molecular probe or a building block in the synthesis of more complex molecules with applications in medicinal chemistry and nanotechnology. The exploration of such novel applications will require collaborative efforts across different scientific disciplines.

Q & A

Basic Research Questions

Q. How is Benzene, (1-propyloctyl)- identified and quantified in natural extracts?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary method. Key parameters include:

- Column : Non-polar capillary columns (e.g., DB-5MS) for separating alkyl-substituted benzene derivatives.

- Ionization : Electron ionization (EI) at 70 eV, with spectral matching against libraries (NIST/EPA) .

- Quantification : Relative peak area percentages normalized to total ion current, validated with internal standards like n-alkanes for retention index calibration .

- Data : In Anthemis altissima ethanol extracts, the compound constitutes 7.71% of total volatiles, with a molecular ion at m/z 232.2 (C₁₇H₂₈) and characteristic fragmentation patterns .

Q. What are the natural sources of Benzene, (1-propyloctyl)-?

- Primary Sources :

- Anthemis altissima (ethanol extract: 7.71% abundance) .

- Aspergillus flavus extracts (4.04% abundance) .

Advanced Research Questions

Q. How can discrepancies in reported concentrations of Benzene, (1-propyloctyl)- across studies be resolved?

- Key Variables :

- Extraction Methods : Ethanol vs. petroleum ether extraction yields varying recoveries due to polarity differences .

- GC Conditions : Column temperature gradients (e.g., 50°C to 300°C at 5°C/min) influence retention times and peak resolution .

- Recommendations : Use standardized protocols (e.g., ISO 11024-2) for plant extractions and cross-validate with high-resolution MS (HRMS) to reduce false positives .

Q. What are the challenges in synthesizing Benzene, (1-propyloctyl)- de novo?

- Current Gaps : No direct synthesis routes are reported in the literature.

- Proposed Pathways :

- Friedel-Crafts Alkylation : Reacting benzene with 1-propyloctyl halides, though steric hindrance may limit yields.

- Biocatalytic Methods : Leveraging fungal cytochrome P450 enzymes for regioselective alkylation .

Q. How can spectroscopic techniques elucidate the structural dynamics of Benzene, (1-propyloctyl)-?

- FT-IR Analysis : Key bands include C-H stretching (2800–3000 cm⁻¹) for alkyl chains and aromatic C=C bending (1450–1600 cm⁻¹) .

- NMR Challenges : Overlapping signals in crowded alkyl regions require advanced 2D techniques (e.g., HSQC, HMBC) to resolve substituent positions .

Data Contradictions and Research Gaps

Q. Why do antifungal studies report conflicting bioactivity levels for Benzene, (1-propyloctyl)-?

- Observed Data : Anthemis altissima extracts show fungistatic effects (e.g., against Fusarium oxysporum), but pure compound activity is unreported .

- Hypothesis : Synergistic effects with co-occurring compounds (e.g., lactones, triterpenoids) may enhance bioactivity.

- Testing Strategy : Fractionate extracts and test isolated Benzene, (1-propyloctyl)- in bioassays with controls for matrix effects .

Key Recommendations for Future Research

- Develop synthetic routes to enable structure-activity relationship (SAR) studies.

- Investigate metabolic pathways in fungi/plants producing alkylbenzenes.

- Explore environmental fate and toxicity using OECD guidelines for hydrophobic organics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.